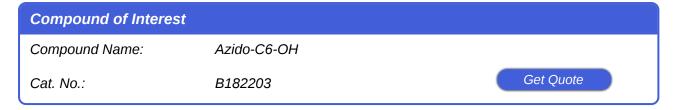


Physical and chemical properties of 6-azido-1-hexanol

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An In-depth Technical Guide to 6-Azido-1-hexanol for Researchers and Drug Development Professionals

Introduction

6-Azido-1-hexanol is a bifunctional organic compound featuring a terminal azide group (-N3) and a primary alcohol (-OH) on a six-carbon aliphatic chain.[1] This unique structure makes it a valuable linker molecule in the fields of chemical biology, drug discovery, and materials science. The azide group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the hydroxyl group allows for further derivatization or attachment to various substrates.[1] This guide provides a comprehensive overview of the physical and chemical properties of 6-azido-1-hexanol, detailed experimental protocols for its use, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-azido-1-hexanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.



Property	Value	Reference(s)
IUPAC Name	6-azidohexan-1-ol	[2][3]
CAS Number	146292-90-2	[2][4][5]
Molecular Formula	C ₆ H ₁₃ N ₃ O	[2][3][4][5][6]
Molecular Weight	143.19 g/mol	[2][3][4]
Appearance	Colorless to light yellow/orange clear liquid	[6][7]
Density	~1 g/cm³	[4][8]
Melting Point	-60°C	[4]
Boiling Point	29°C	[4]
Solubility	Soluble in polar solvents.	[1]
Topological Polar Surface Area	34.6 Ų	[3]
XLogP3-AA	1.9	[3]
Storage Temperature	2°C to 8°C	[4][8]

Chemical Reactivity and Applications

The utility of 6-azido-1-hexanol stems from its two reactive functional groups.

- Azide Group: The primary role of the azide group is to participate in cycloaddition reactions.
 It is a key component in "click chemistry," a concept describing reactions that are high yielding, wide in scope, and generate minimal byproducts.[9] The most prominent of these is
 the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed variant (CuAAC),
 which reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10]
 [11] This reaction is bioorthogonal, meaning it can proceed in complex biological media
 without interfering with native biochemical processes.[12]
- Hydroxyl Group: The primary alcohol can be used for further chemical modifications. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ester or ether, allowing it to be tethered to other molecules or surfaces.



This dual functionality makes 6-azido-1-hexanol a versatile linker for applications such as:

- Bioconjugation: Linking biomolecules like proteins, peptides, or nucleic acids to other molecules, including fluorescent dyes, drugs, or solid supports.[12]
- Drug Development: Synthesizing complex molecules and potential therapeutics, such as novel dendrimers for drug delivery.[13]
- Materials Science: Modifying surfaces and synthesizing polymers with specific functionalities.[13]

Experimental Protocols

Below are representative protocols for the synthesis of 6-azido-1-hexanol and its subsequent use in a typical bioconjugation reaction.

Protocol 1: Synthesis of 6-Azido-1-hexanol from 6-Bromo-1-hexanol

This protocol describes the nucleophilic substitution of the bromide in 6-bromo-1-hexanol with an azide ion.

Materials:

- 6-Bromo-1-hexanol
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask



- · Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 6-bromo-1-hexanol in anhydrous DMF.
- Add an excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous phase three times with diethyl ether.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 6azido-1-hexanol.
- The product can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



This protocol outlines a general procedure for conjugating 6-azido-1-hexanol to an alkyne-modified molecule (e.g., a protein or a fluorescent probe).

Materials:

- 6-Azido-1-hexanol
- Alkyne-modified molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)
- DMSO (if needed to dissolve starting materials)

Procedure:

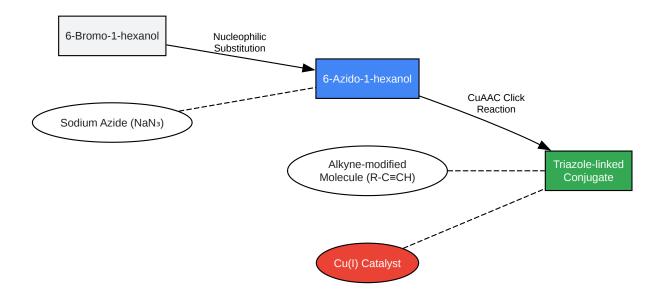
- Prepare a stock solution of the alkyne-modified molecule in an appropriate buffer.
- Prepare a stock solution of 6-azido-1-hexanol in DMSO or the reaction buffer.
- Prepare fresh stock solutions: 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
- In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess (typically 5-10 equivalents) of 6-azido-1-hexanol.
- Add the Cu(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.
- Initiate the reaction by adding CuSO₄ to a final concentration of 0.5-1 mM, followed by sodium ascorbate to a final concentration of 5-10 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.



- Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle shaking.
- Once the reaction is complete, the resulting conjugate can be purified from excess reagents using methods like size-exclusion chromatography, dialysis, or precipitation.

Visualizations

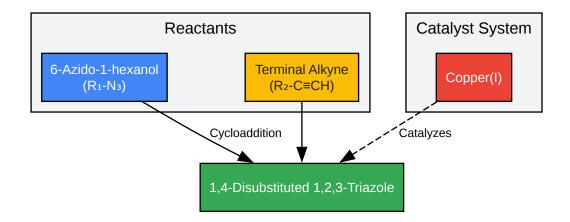
The following diagrams illustrate the key chemical transformations involving 6-azido-1-hexanol.



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Caption: Synthesis of 6-azido-1-hexanol and its subsequent use in a CuAAC reaction.





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Caption: General schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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